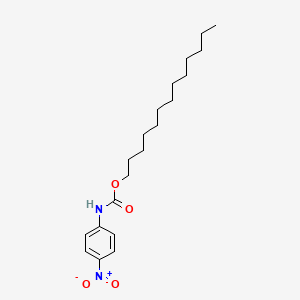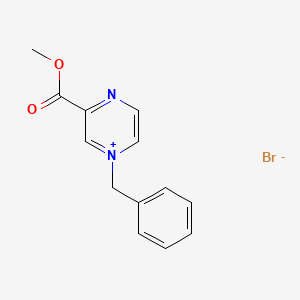![molecular formula C18H15N5 B14276561 [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile CAS No. 138766-67-3](/img/structure/B14276561.png)
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is an organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of a primary aromatic amine, such as 2-(dimethylamino)aniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-(phenylmethylidene)propanedinitrile under basic conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes and materials.
Biology: Employed as a staining agent in microscopy and histology to visualize cellular structures.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and antiviral activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or therapeutic agent.
Comparaison Avec Des Composés Similaires
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile can be compared with other azo compounds, such as:
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in color and reactivity.
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]acetophenone: Contains a ketone group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
138766-67-3 |
|---|---|
Formule moléculaire |
C18H15N5 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-[[2-[[2-(dimethylamino)phenyl]diazenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-10-6-5-9-17(18)22-21-16-8-4-3-7-15(16)11-14(12-19)13-20/h3-11H,1-2H3 |
Clé InChI |
LFLJROXBTDSCMO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1N=NC2=CC=CC=C2C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


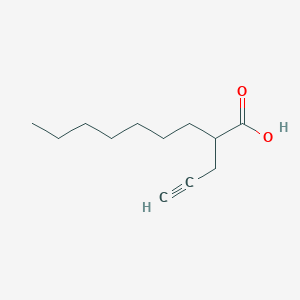

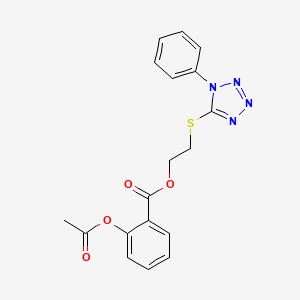
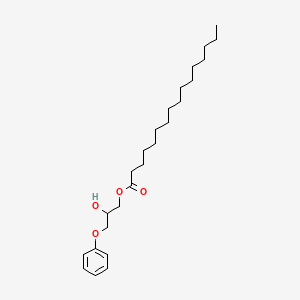
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
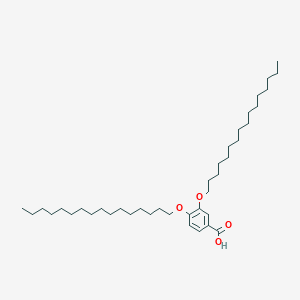
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

